6-imino-N-(2-methoxyethyl)-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide 6-imino-N-(2-methoxyethyl)-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 797771-65-4
VCID: VC21390998
InChI: InChI=1S/C17H19N5O3/c1-10-5-4-7-22-14(10)20-15-12(17(22)24)9-11(13(18)21(15)2)16(23)19-6-8-25-3/h4-5,7,9,18H,6,8H2,1-3H3,(H,19,23)
SMILES: CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3C)C(=O)NCCOC
Molecular Formula: C17H19N5O3
Molecular Weight: 341.4g/mol

6-imino-N-(2-methoxyethyl)-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

CAS No.: 797771-65-4

Cat. No.: VC21390998

Molecular Formula: C17H19N5O3

Molecular Weight: 341.4g/mol

* For research use only. Not for human or veterinary use.

6-imino-N-(2-methoxyethyl)-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide - 797771-65-4

Specification

CAS No. 797771-65-4
Molecular Formula C17H19N5O3
Molecular Weight 341.4g/mol
IUPAC Name 6-imino-N-(2-methoxyethyl)-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Standard InChI InChI=1S/C17H19N5O3/c1-10-5-4-7-22-14(10)20-15-12(17(22)24)9-11(13(18)21(15)2)16(23)19-6-8-25-3/h4-5,7,9,18H,6,8H2,1-3H3,(H,19,23)
Standard InChI Key WDLRTDZSTQOVBX-UHFFFAOYSA-N
SMILES CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3C)C(=O)NCCOC
Canonical SMILES CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3C)C(=O)NCCOC

Introduction

Synthesis and Preparation

The synthesis of triazatricyclo compounds typically involves multi-step organic synthesis techniques. Key methods may include the formation of the tricyclic core followed by functionalization steps. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific conditions for these reactions often require controlled temperatures and inert atmospheres to ensure successful transformations.

Biological Activities and Potential Applications

While specific biological activities of 6-imino-N-(2-methoxyethyl)-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide are not detailed, related compounds exhibit potential antimicrobial and anticancer properties. Their unique structures allow them to bind selectively to specific molecular targets such as enzymes and receptors, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
N-Benzyl-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxoContains a benzyl group which may influence its biological activity differently
3-(2-Methoxyethyl)-4-oxo-7-methylSimpler structure with fewer nitrogen atoms
N-[4,6-Dimethyl-2-oxo-1H-pyridin-3-yl)methyl]Features a pyridine ring which alters reactivity

The specific substitution pattern and the presence of functional groups in 6-imino-N-(2-methoxyethyl)-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide may confer distinct biological activities compared to these analogs.

Research Findings and Future Directions

Given the limited information available on this specific compound, further research is needed to elucidate its mechanisms of action and potential therapeutic applications. Interaction studies focusing on how this compound interacts with biological targets at the molecular level would be crucial for understanding its therapeutic potential and safety profile.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator